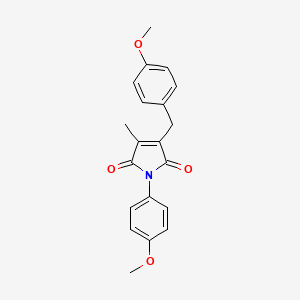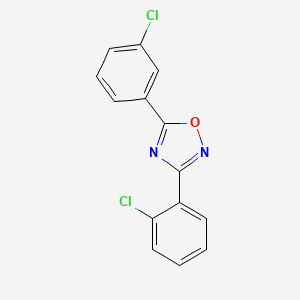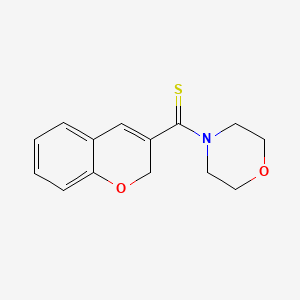![molecular formula C12H15BrN2OS B5885851 N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5885851.png)
N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide, also known as BDMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMC belongs to the class of compounds known as thiosemicarbazones, which have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. In
Mecanismo De Acción
The mechanism of action of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity. This compound has also been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme involved in the replication of the virus, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity. This compound has also been shown to inhibit the production of cytokines, which are involved in the immune response, suggesting that it may have anti-inflammatory properties. In addition, this compound has been shown to inhibit the activity of enzymes involved in oxidative stress, which may contribute to its overall antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide is that it can be synthesized using a simple and efficient method, which makes it readily available for scientific research. This compound has also been shown to exhibit a wide range of biological activities, which makes it a promising candidate for drug development. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide research. One area of interest is the development of this compound derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential use of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Métodos De Síntesis
N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide can be synthesized using a simple and efficient method. The synthesis of this compound involves the reaction of 2-bromo-4,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of ammonium thiocyanate. The resulting product is then treated with hydrochloric acid to yield this compound. This method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antiviral activity against a wide range of viruses, including HIV, hepatitis B and C, and Zika virus. This compound has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to exhibit antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Propiedades
IUPAC Name |
N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2OS/c1-4-11(16)15-12(17)14-10-6-8(3)7(2)5-9(10)13/h5-6H,4H2,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXGPZTZHZWVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=C(C=C(C(=C1)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
![2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
![ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5885810.png)

![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5885833.png)

![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
![N-(4-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885870.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide](/img/structure/B5885876.png)
![ethyl 10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B5885880.png)
![4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5885884.png)
